![molecular formula C21H20ClN3O2 B2812400 5-{1-[(2-氯苯基)乙酰]吡咯啉-2-基}-3-(4-甲基苯基)-1,2,4-噁二唑 CAS No. 1798633-77-8](/img/structure/B2812400.png)

5-{1-[(2-氯苯基)乙酰]吡咯啉-2-基}-3-(4-甲基苯基)-1,2,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

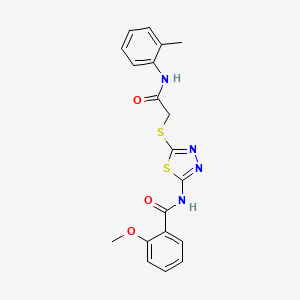

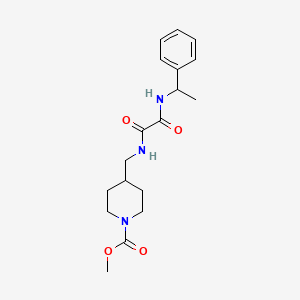

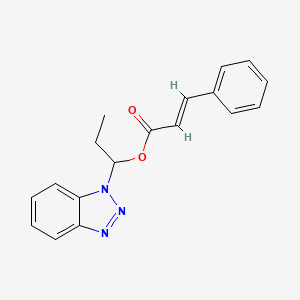

This compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a 1,2,4-oxadiazole ring, and two phenyl rings. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The 1,2,4-oxadiazole is a heterocyclic compound containing three nitrogen atoms and one oxygen atom in a five-membered ring. The phenyl rings are six-membered carbon rings with alternating single and double bonds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The pyrrolidine ring could be formed through a cyclization reaction, while the 1,2,4-oxadiazole ring could be formed through a condensation reaction . The phenyl rings could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrrolidine ring would introduce some three-dimensionality to the molecule due to its non-planar shape . The 1,2,4-oxadiazole ring and the phenyl rings would likely be planar .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, such as alkylation or acylation . The 1,2,4-oxadiazole ring could potentially undergo reactions at the nitrogen atoms, such as nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine ring could increase the compound’s solubility in polar solvents . The 1,2,4-oxadiazole ring could potentially increase the compound’s stability and resistance to metabolism .科学研究应用

潜在抗癌活性

5-{1-[(2-氯苯基)乙酰基]吡咯烷-2-基}-3-(4-甲苯基)-1,2,4-恶二唑及其相关化合物已被探索其作为抗癌剂的潜力。一项此类研究发现了一种相关化合物,5-(3-氯噻吩-2-基)-3-(4-三氟甲苯基)-1,2,4-恶二唑,作为一种新型的细胞凋亡诱导剂,对乳腺癌和结直肠癌细胞系表现出良好的活性。该研究利用高通量筛选测定并发现该化合物可以在 T47D 细胞中诱导细胞凋亡和细胞周期停滞。进一步的构效关系研究强调了 3-苯基基团和一个取代的五元环对活性的重要性,从而发现了在肿瘤模型中具有体内活性的化合物(Han-Zhong Zhang 等,2005)。

抗菌和抗分枝杆菌特性

与 5-{1-[(2-氯苯基)乙酰基]吡咯烷-2-基}-3-(4-甲苯基)-1,2,4-恶二唑结构相关的化合物已表现出抗菌和抗分枝杆菌活性。例如,合成了新的 5-(1H-1,2,3-三唑-4-基)-1,2,4-恶二唑衍生物,结合了哌啶或吡咯烷环,并表现出很强的抗菌活性。对这些化合物进行的构效研究表明它们具有治疗微生物感染的潜力(Константин Ю. Кроленко 等,2016)。另一项研究合成了烟酸酰肼衍生物,显示出抗分枝杆菌活性,表明了开发针对分枝杆菌感染的新疗法的有希望的途径(.. R.V.Sidhaye 等,2011)。

未来方向

作用机制

Target of Action

The primary targets of the compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

For instance, the spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes to enantioselective proteins .

Biochemical Pathways

For example, some pyrrolidine derivatives have been found to modulate androgen receptor pathways .

Pharmacokinetics

Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to their diverse biological activities and potentially influencing their ADME properties .

Result of Action

Given the biological activity of similar compounds, it is possible that it may have a range of effects at the molecular and cellular level .

属性

IUPAC Name |

2-(2-chlorophenyl)-1-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2/c1-14-8-10-15(11-9-14)20-23-21(27-24-20)18-7-4-12-25(18)19(26)13-16-5-2-3-6-17(16)22/h2-3,5-6,8-11,18H,4,7,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRHBNJZCROIMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2812319.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812335.png)

![N-(4-butylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2812336.png)

![1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2812340.png)